molecular formula C8H11BrN2 B13566252 3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B13566252
M. Wt: 215.09 g/mol
InChI Key: GSIJQBIKDGLFAC-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5-(diethylamino)phenol is a phenolic compound featuring a diethylamino group at the 5-position and an aminoethyl substituent at the 2-position of the aromatic ring. These analogs exhibit varied biological, chemical, and material science applications, ranging from antimicrobial agents to colorimetric reagents .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

3-bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H11BrN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H2,1H3

InChI Key

GSIJQBIKDGLFAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCCC2=N1)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

The most common and direct synthetic route to this compound is via selective bromination at the 3-position of the parent compound 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

  • Starting Material: 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
  • Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS) are typically employed.
  • Solvents: Non-polar, inert solvents such as dichloromethane (DCM) or chloroform are preferred to maintain reaction selectivity and control.
  • Reaction Conditions: The bromination is generally performed at room temperature to moderate temperatures to avoid over-bromination or degradation of the heterocyclic ring.
  • Mechanism: Electrophilic aromatic substitution at the 3-position of the imidazo[1,2-a]pyridine ring facilitated by the electron-donating methyl group at position 2, which activates the ring toward bromination.

This method yields the target compound with good selectivity and moderate to high yields, depending on precise control of reaction time and stoichiometry of brominating agent.

Multi-Step Synthetic Routes Involving Functional Group Transformations

Alternative synthetic approaches documented in chemical literature and patents involve multi-step sequences starting from simpler precursors to construct the fused imidazo[1,2-a]pyridine ring system followed by bromination.

  • Step 1: Construction of the tetrahydroimidazo[1,2-a]pyridine core by cyclization of appropriate amino ketones or related intermediates.
  • Step 2: Introduction of the methyl group at the 2-position via alkylation or using methyl-substituted starting materials.
  • Step 3: Bromination at the 3-position as described above.

These routes may involve palladium-catalyzed cross-coupling reactions, use of bases such as cesium carbonate or sodium carbonate, and solvents like 1,4-dioxane or dimethylformamide (DMF) under reflux or controlled heating to optimize yields.

Catalytic Hydrogenation and Functional Group Modifications

In some synthetic schemes, hydrogenation of intermediates containing unsaturated imidazo or pyridine rings is employed to generate the tetrahydro derivative before bromination. Catalysts such as 10% palladium on carbon or platinum(IV) oxide are used under mild pressures (atmospheric to 50 psi) in solvents like methanol or ethanol at room temperature to 50 °C.

Analytical and Characterization Data

Parameter Value / Description
Molecular Weight 215.09 g/mol
Predicted Collision Cross Section (CCS) 142.3 Ų (M+), 143.2 Ų (M+H)+
Mass-to-Charge Ratios (m/z) 215.01784 ([M+H]+), 236.99978 ([M+Na]+)
Spectroscopic Data Not explicitly reported in available sources; typical characterization includes NMR, MS, and IR spectroscopy for confirmation of structure.

Computational data such as SMILES and InChI facilitate database searches and molecular modeling studies.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations
Bromination of 2-methyl precursor Br2 or NBS in DCM or chloroform, room temp Direct, selective, relatively simple Requires pure precursor; control of bromination essential
Multi-step synthesis with Pd-catalysis Pd(OAc)2 with phosphine ligands, Cs2CO3 base, solvents like dioxane or DMF, reflux Enables construction of complex derivatives More steps, longer synthesis time
Catalytic hydrogenation followed by bromination Pd/C or PtO2 catalyst, MeOH or EtOH, mild pressure and temperature Produces tetrahydro derivative with high purity Requires specialized equipment

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 serves as a reactive site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing nature of the adjacent imidazo ring and the tetrahydro environment, which reduces aromatic stabilization. Common nucleophiles include amines, thiols, and alkoxides.

Example Reaction:
Reaction with primary amines (e.g., benzylamine) in the presence of a base (e.g., K2_2CO3_3) yields 3-amino derivatives.

SubstrateNucleophileConditionsYield (%)Reference
3-Bromo-2-methyl-THIP1^1BenzylamineDMF, K2_2CO3_3, 80°C, 12h78

1^1 THIP: Tetrahydroimidazo[1,2-a]pyridine

The methyl group at position 2 introduces steric hindrance, slightly reducing reaction rates compared to non-methylated analogs .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling aryl or alkyl group introduction at position 3.

Suzuki-Miyaura Coupling:

Reaction with aryl boronic acids under palladium catalysis (e.g., Pd(PPh3_3)4_4) produces 3-aryl derivatives.

SubstrateBoronic AcidCatalystYield (%)Reference
3-Bromo-2-methyl-THIPPhenylboronic acidPd(PPh3_3)4_4, K2_2CO3_3, DME, 90°C85

Buchwald-Hartwig Amination:

Coupling with secondary amines (e.g., morpholine) forms 3-aminated products.

SubstrateAmineCatalystYield (%)Reference
3-Bromo-2-methyl-THIPMorpholinePd2_2(dba)3_3, Xantphos, Cs2_2CO3_3, toluene72

Oxidation Reactions

The tetrahydro ring undergoes dehydrogenation to form the fully aromatic imidazo[1,2-a]pyridine system. Common oxidants include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2_2.

Example Reaction:
Dehydrogenation with DDQ in refluxing toluene yields 3-bromo-2-methylimidazo[1,2-a]pyridine.

SubstrateOxidantConditionsYield (%)Reference
3-Bromo-2-methyl-THIPDDQToluene, 110°C, 6h91

Ring-Opening and Functionalization

Under strong acidic or basic conditions, the tetrahydro ring can undergo ring-opening. For example, treatment with concentrated HCl cleaves the imidazoline ring, yielding pyridine derivatives.

SubstrateConditionsProductYield (%)Reference
3-Bromo-2-methyl-THIPHCl (conc.), 100°C3-Bromo-2-methylpyridine65

Electrophilic Aromatic Substitution

The aromatic imidazo[1,2-a]pyridine system (post-oxidation) undergoes electrophilic substitution, with reactivity directed by the methyl and bromine substituents.

Nitration Example:
Nitration at position 6 using HNO3_3/H2_2SO4_4 produces 3-bromo-2-methyl-6-nitroimidazo[1,2-a]pyridine.

SubstrateReagentsYield (%)Reference
3-Bromo-2-methylimidazo[1,2-a]pyridineHNO3_3, H2_2SO4_4, 0°C58

Comparative Reactivity Insights

  • Steric Effects: The methyl group at position 2 reduces reaction rates in substitution and coupling reactions by ~15% compared to non-methylated analogs.

  • Electronic Effects: Bromine’s electron-withdrawing nature enhances the electrophilicity of position 3, favoring nucleophilic and cross-coupling reactions .

Scientific Research Applications

Scientific Research Applications of 3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

This compound is a heterocyclic compound that has a bromine atom and a methyl group attached to an imidazo[1,2-a]pyridine ring system. This compound is used in scientific research, with applications spanning medicinal chemistry, materials science, and biological studies.

Synthesis and Preparation

The synthesis of this compound typically involves the bromination of 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, which can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions, usually in an inert solvent like dichloromethane or chloroform at room temperature. While specific industrial production methods are not well-documented, a general approach involves scaling up the laboratory synthesis, optimizing reaction conditions to ensure high yield and purity, and implementing safety measures for handling bromine and other reagents.

Applications

  • Medicinal Chemistry this compound serves as a building block in synthesizing potential therapeutic agents, especially in developing anti-cancer and anti-inflammatory drugs.
  • Materials Science This compound can be employed in synthesizing novel materials that possess unique electronic or optical properties.
  • Biological Studies The compound functions as a probe in biochemical assays to examine enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., nitrobenzimidazole) exhibit enhanced antimicrobial properties. For example, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and its metal complexes showed MIC values <10 µg/mL against bacterial and fungal strains .
  • Colorimetric Applications : Azo derivatives like 5-Bromo-PADAP are critical in environmental and clinical chemistry for trace metal detection, leveraging their selective binding and chromogenic properties .
  • Thermal Stability : Benzimidazole-containing analogs demonstrate high thermal stability (decomposition >250°C), making them suitable for high-temperature applications .

Research Findings and Data Tables

Table 1: Antimicrobial Activity of Selected Analogs

Compound MIC (µg/mL) Target Microorganisms
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol 5–10 (bacteria), 8–12 (fungi) E. coli, S. aureus, C. albicans
2-(1,3-Benzothiazol-2-yl)-5-(diethylamino)phenol 10–15 (broad-spectrum) P. aeruginosa, A. niger

Table 2: Spectroscopic and Physical Properties

Compound UV-Vis λ_max (nm) Thermal Decomposition (°C)
5-Bromo-PADAP 560–580 427.2 (boiling point)
5-(Diethylamino)-2-(5-nitrobenzimidazol)phenol 320–340 >250

Biological Activity

3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and related research findings.

The molecular formula of this compound is C8H11BrN2C_8H_{11}BrN_2, with a molecular weight of 215.09 g/mol. The compound features a bromine atom and a methyl group attached to an imidazo[1,2-a]pyridine ring system. Its structure allows for various chemical reactions, including nucleophilic substitutions and oxidation processes .

PropertyValue
Molecular FormulaC8H11BrN2C_8H_{11}BrN_2
Molecular Weight215.09 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H11BrN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H2,1H3

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The presence of the bromine atom is believed to enhance its interaction with microbial targets .

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features facilitate binding to enzyme active sites, thereby modulating their activity .

Case Studies

  • Anticancer Study : A study published in PubMed Central demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of substituents like bromine in enhancing biological activity .
    • Methodology : The research utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound.
    • Findings : IC50 values indicated potent activity against breast and lung cancer cell lines.
  • Antimicrobial Research : A recent investigation into the antimicrobial effects of halogenated imidazopyridines revealed that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli .
    • Methodology : Disk diffusion assays were employed to evaluate the antibacterial efficacy.
    • Results : Zones of inhibition were measured and compared with standard antibiotics.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The bromine atom enhances the compound's lipophilicity and facilitates stronger interactions with lipid membranes and protein targets.
  • Enzyme Interaction : It may mimic substrate analogs in enzymatic reactions or stabilize transition states during enzymatic catalysis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

  • Answer: Key synthetic routes include:

  • One-pot multicomponent reactions using iodine catalysis, where 2-aminopyridine derivatives react with aldehydes and isocyanides under mild conditions (room temperature, 24–48 hours) to yield the target scaffold. Optimize solvent (e.g., DCM or ethanol) and catalyst loading (5–10 mol% iodine) to improve yields (60–85%) .
  • Microwave-assisted synthesis for rapid cyclization, reducing reaction times from hours to minutes while maintaining purity (>95%). Adjust microwave power (100–150 W) and temperature (80–100°C) to prevent decomposition .
  • Column chromatography purification (C18 reverse-phase, CH₃CN:H₂O eluent) to isolate the compound from byproducts, ensuring >97% purity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

  • Answer:

  • ¹H/¹³C NMR : Identify substituent positions via characteristic shifts. For example, bromine substituents cause deshielding (δ 7.2–7.8 ppm for aromatic protons), while methyl groups appear as singlets (δ 2.1–2.5 ppm) .
  • HRMS (ESI) : Confirm molecular weight with <5 ppm error (e.g., [M+H]⁺ calculated 550.0978 vs. observed 550.0816) .
  • IR spectroscopy : Detect functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • Melting point analysis : Validate purity (e.g., sharp melting range of 215–217°C for derivatives) .

Q. What are the primary pharmacological targets associated with the imidazo[1,2-a]pyridine scaffold?

  • Answer: The scaffold exhibits:

  • Anticancer activity : Targets kinase pathways (e.g., IGF-1 receptor) and induces apoptosis in HepG2, MCF-7, and A375 cells via mitochondrial disruption .
  • Anti-inflammatory effects : Inhibits pro-fibrotic cytokines (e.g., TNF-α, IL-6) in murine models .
  • Antimycobacterial action : Disrupts Mycobacterium tuberculosis growth (MIC ≤10 µM) by targeting cell wall synthesis .

Advanced Research Questions

Q. How do substituent variations at positions 2 and 3 of the imidazo[1,2-a]pyridine core influence anticancer activity?

  • Answer: Substituent effects are critical for structure-activity relationships (SAR):

Substituent PositionGroupIC₅₀ (Cancer Cells)Mechanism
Position 2 NO₂ (para)11–13 µM (HepG2)Enhances electrostatic binding to membrane receptors .
Position 3 NH₂ (electron-donating)11–15 µM (MCF-7)Stabilizes hydrogen bonding with ATP-binding pockets .
  • Key Insight : Para-nitro groups (electron-withdrawing) at position 2 improve activity over ortho-substituted analogs due to reduced steric hindrance .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Answer:

  • In vitro-to-in vivo translation : Use pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) to address discrepancies. For example, compounds with high logP (>3) may exhibit poor aqueous solubility in vivo despite potent in vitro activity .
  • Dose optimization : Adjust dosing regimens based on bioavailability studies. For instance, derivatives with IC₅₀ ≤10 µM in vitro may require higher doses (50–100 mg/kg) in murine models to achieve therapeutic plasma levels .

Q. What mechanistic insights explain the role of iodine catalysis in synthesizing this scaffold?

  • Answer: Iodine facilitates:

  • Imine formation : Activates aldehydes for nucleophilic attack by 2-aminopyridine, forming intermediate A .
  • [4+1] Cycloaddition : Promotes isocyanide addition to intermediate A, generating bicyclic intermediate B.
  • Rearomatization : Eliminates iodine via proton transfer, yielding the final product.
  • Experimental validation : Kinetic studies show iodine accelerates reaction rates by 3-fold compared to Brønsted acid catalysis .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with computed DFT spectra (e.g., Gaussian 09) to confirm assignments .
  • Biological Assays : Use MTT-based cytotoxicity assays with positive controls (e.g., Doxorubicin) and triplicate measurements to minimize variability .

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